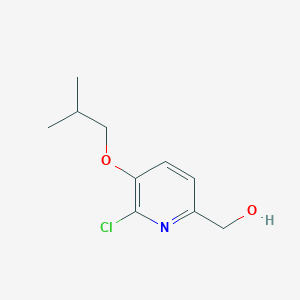![molecular formula C5H2ClFN4 B1412852 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 2096987-07-2](/img/structure/B1412852.png)
5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine
Vue d'ensemble
Description
“5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” is a chemical compound with the molecular formula C5H2ClFN4 . It’s a part of the triazolopyrimidine class of compounds, which are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines can be achieved through various methods. One approach involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .Molecular Structure Analysis
The molecular structure of “5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine” consists of a six-membered pyrimidine ring fused with a five-membered triazole ring. The pyrimidine ring contains two nitrogen atoms and the triazole ring contains three nitrogen atoms. The compound also contains a chlorine atom and a fluorine atom .Applications De Recherche Scientifique
Fluorinated Pyrimidines in Cancer Research
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their application in cancer treatment. These compounds are used to treat a variety of solid tumors by interfering with nucleic acid synthesis, thereby inhibiting tumor growth. Advances in fluorine chemistry have contributed to the precise use of these compounds, including methods for their synthesis and incorporation into RNA and DNA for biophysical and mechanistic studies. Insights into how these compounds perturb nucleic acid structure and dynamics offer potential for the development of new cancer therapies, including polymeric fluorinated pyrimidines tailored for personalized medicine (Gmeiner, 2020).
Pyrimidine Derivatives as Optical Sensors
Pyrimidine derivatives have been identified as suitable materials for use as optical sensors due to their ability to form both coordination and hydrogen bonds. These properties make them applicable in sensing probes and highlight their potential in both biological and medicinal applications. This review covers pyrimidine-based optical sensors, showcasing the range of applications from 2005 to 2020 (Jindal & Kaur, 2021).
Antibacterial Activity of Triazolo-Pyrimidine Hybrids
Research on 1,2,4-triazolo[1,5-a]pyrimidine hybrids demonstrates their potent antibacterial activity against Staphylococcus aureus, a major cause of both nosocomial and community-acquired infections. These hybrids show potential for dual or multiple mechanisms of action, making them promising candidates for developing new antibacterial agents (Li & Zhang, 2021).
Optoelectronic Applications of Pyrimidine Scaffolds
Quinazoline and pyrimidine scaffolds, closely related to triazolo-pyrimidines, have shown significant potential in the development of optoelectronic materials. The incorporation of these scaffolds into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This illustrates the versatility of pyrimidine derivatives in applications beyond biomedical research, extending into materials science (Lipunova et al., 2018).
Propriétés
IUPAC Name |
5-chloro-8-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4/c6-5-8-1-3(7)4-9-2-10-11(4)5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNKQZVQUORKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)
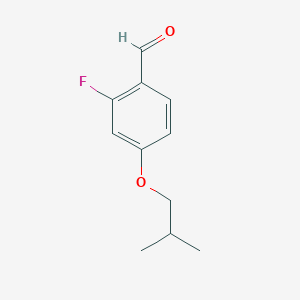
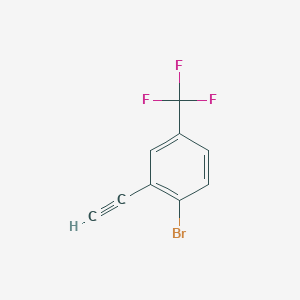
![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)
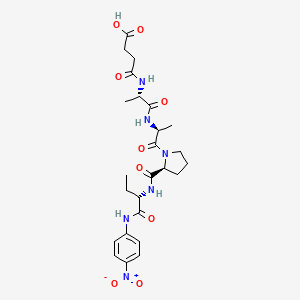
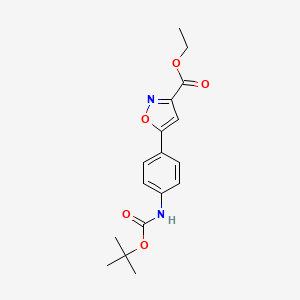
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)
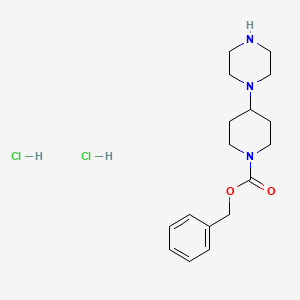
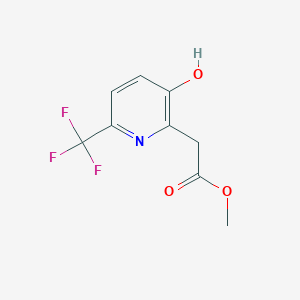
![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)
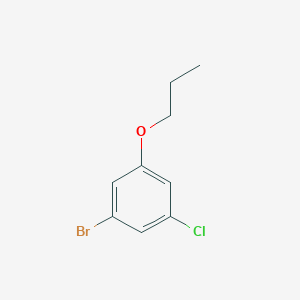
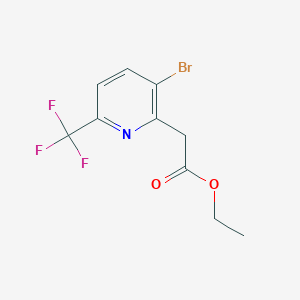
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)
